molecular formula C10H22N2O4S B069233 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid CAS No. 161308-36-7

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid

Cat. No. B069233
M. Wt: 266.36 g/mol
InChI Key: LOJNFONOHINEFI-UHFFFAOYSA-N
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Description

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid, also known as HEPBS, is a compound with the molecular formula C10H22N2O4S . It has a molecular weight of 266.36 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16) . The Canonical SMILES representation is C1CN(CCN1CCCCS(=O)(=O)O)CCO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.36 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 7 . The XLogP3-AA is -3.3 .

Scientific Research Applications

Cell Culture

HEPES is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .

Studies with Metal Ions

HEPES is often used as a substitute for Tris and phosphate in studies with metal ions. It has negligible metal ion binding, making it a good choice as a buffer for enzymes which might be inhibited by metal chelation .

Grinding Buffer in Plant Studies

In plant studies, HEPES is used as a grinding buffer. The specifics of its use in this context would depend on the particular experimental setup .

Running Buffer in Gel Electrophoresis

HEPES can be used as a running buffer in gel electrophoresis. Its buffering capacity helps maintain a consistent pH, which is crucial for the separation of DNA, RNA, or protein molecules .

Buffer in Electroporation Studies

In electroporation studies, HEPES is used as a buffer. Electroporation involves the application of an electrical field to cells in order to increase the permeability of the cell membrane, allowing chemicals, drugs, or DNA to be introduced into the cell .

Bradford or Bicinchoninic Acid (BCA) Assays

HEPES is used as an extraction buffer to prevent damage of proteins in red blood cells during Bradford or bicinchoninic acid (BCA) assays .

Biopharmaceutical Processing

HEPES is used in biopharmaceutical processing. It is part of the SAFC® portfolio of high-quality products for biopharmaceutical processing, which undergoes strict quality control procedures and is produced according to MQ-500 requirements .

Buffer in Biological Studies

HEPES is used as a buffer in various biological studies. It is one of the twenty Good’s buffers and is often used due to its negligible metal ion binding .

Photochemical Process with Riboflavin

HEPES can catalyze a reaction with riboflavin when exposed to ambient light to produce hydrogen peroxide . This is not a problem in bicarbonate-based cell culture buffers. It is therefore strongly advised to keep solutions containing both HEPES and riboflavin in darkness as much as possible to prevent oxidation .

Buffer in Protein Extraction

HEPES is used as a buffer in protein extraction processes. It helps maintain the pH and provides a suitable environment for proteins during the extraction process .

Buffer in Enzyme Kinetics Studies

HEPES is often used as a buffer in enzyme kinetics studies. It helps maintain a stable pH which is crucial for accurate measurement and observation of enzyme activities .

Buffer in DNA/RNA Extraction and Purification

HEPES is used as a buffer in the extraction and purification of DNA and RNA. It helps protect the nucleic acids from degradation and maintains the pH of the solution .

properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNFONOHINEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433437
Record name HEPBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid

CAS RN

161308-36-7
Record name HEPBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPBS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Zhu - 2021 - scholarship.rice.edu
Heart valve diseases are a major cause of cardiovascular morbidity, but their molecular mechanisms are unclear. Tissue-engineered models of these diseases are necessary to …
Number of citations: 0 scholarship.rice.edu

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